

# The Pharmacological Landscape of Lobetyolin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Lobetyolin

Cat. No.: B8117330

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Introduction: **Lobetyolin**, a polyacetylene glycoside primarily isolated from the roots of *Codonopsis pilosula* (Dangshen), has emerged as a compound of significant interest in pharmacological research.[1][2][3] Traditionally used in Chinese medicine to tonify spleen and lung Qi, modern scientific investigation has begun to unravel the multifaceted therapeutic potential of its extracts, with a pronounced focus on its anticancer properties.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of **Lobetyolin** extracts, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to support further research and drug development endeavors.

## Anticancer Properties: Targeting Glutamine Metabolism

The primary anticancer mechanism of **Lobetyolin** revolves around its ability to disrupt glutamine metabolism in cancer cells, a critical pathway for their proliferation and survival.[2][4][5] This is achieved through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine.[1][2][4] By reducing both the mRNA and protein expression of ASCT2, **Lobetyolin** effectively starves cancer cells of this essential amino acid, leading to apoptosis and inhibition of tumor growth.[1][2][4]

## Quantitative Data on Anticancer Activity

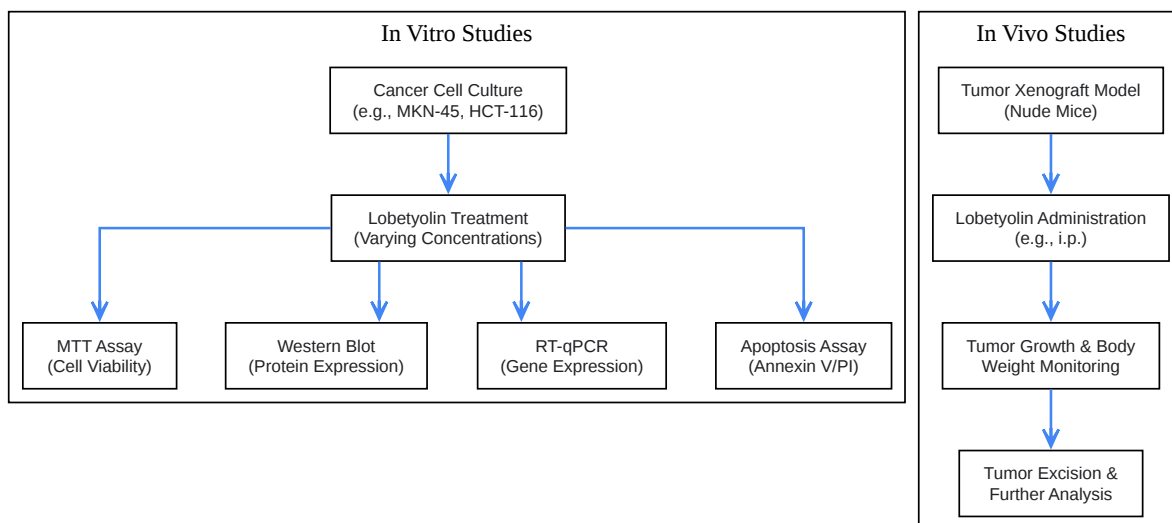
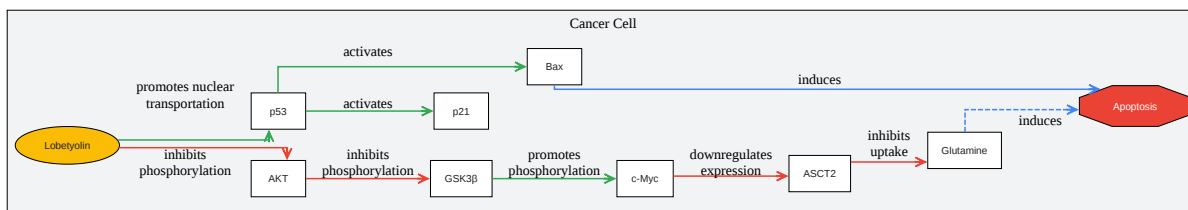
The cytotoxic and anti-proliferative effects of **Lobetyolin** have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

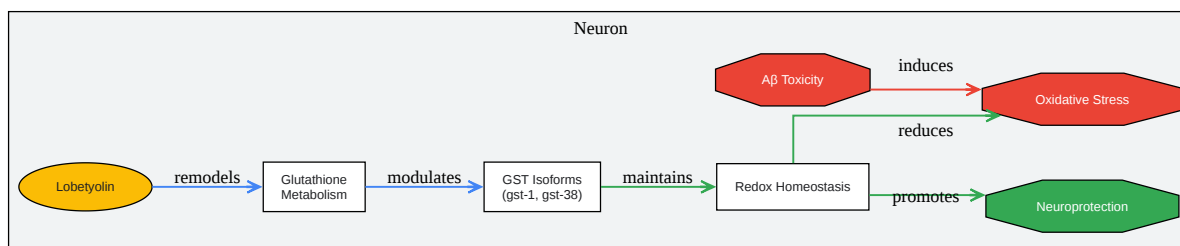
Cell Line	Cancer Type	IC50 (μM)	Reference
MKN-45	Gastric Cancer	27.74	[1]
MKN-28	Gastric Cancer	19.31	[1]
PC-3	Prostate Cancer	5.7	[6]
MSTO-211H	Lung Cancer	11.7 (for Lobetyol)	[6]
NCI-H292	Lung Cancer	9.6 (for Lobetyol)	[6]

**Lobetyolin** has also demonstrated efficacy in in-vivo models. In mice bearing subcutaneous HCT116 colon cancer tumors, intraperitoneal administration of **Lobetyolin** at doses of 10-40 mg/kg resulted in a marked antitumor effect.[7]

## Signaling Pathways in Anticancer Activity

**Lobetyolin**'s downregulation of ASCT2 is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.[1][8] **Lobetyolin** has been shown to inhibit the phosphorylation of AKT and GSK3β, which in turn promotes the phosphorylation of c-Myc, a transcription factor for ASCT2, leading to its downregulation.[1][8] Furthermore, the pro-apoptotic effects of **Lobetyolin** are linked to the p53 signaling pathway.[5] **Lobetyolin** treatment leads to the nuclear transportation of p53 and modulates the expression of p21 and Bax.[5]





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